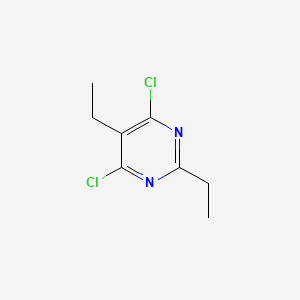
1-(3-Methylenecyclobutyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(3-Methylenecyclobutyl)ethanone” is a chemical compound with the CAS Number: 25303-66-6 . It has a molecular weight of 110.16 . The compound is typically stored at 4 degrees Celsius and is available in liquid form .
Synthesis Analysis
The synthesis of “this compound” involves a multistep reaction . The reaction involves the use of sodium ethanolate in tetrahydrofuran and ethanol at 20℃ . After stirring at room temperature overnight, the reaction solution is quenched with a saturated ammonium chloride solution . The crude product is then extracted with ethyl acetate, washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and dried to obtain the final product .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 110.16 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.科学的研究の応用
Synthesis and Structural Analysis
1-(3-Methylenecyclobutyl)ethanone plays a significant role in synthetic chemistry, especially in the formation of cyclobutane-containing compounds, which are of interest due to their structural uniqueness and potential biological activities. For instance, a study highlighted the synthesis and structural elucidation of 1-(3-Mesityl-3-methylcyclobutyl)-2-(naphthalene-1-yloxy)ethanone, demonstrating the cyclobutane ring's potential in creating compounds with significant intramolecular charge transfers, which could be promising for various applications in materials science and pharmaceuticals (Koca et al., 2015).
Photocycloaddition Reactions
The photocycloaddition reactions of acylcyclohex-2-enones with specific compounds, leading to diacylcyclobutene derivatives, present another fascinating area of research. This reaction pathway, as explored in a study, underscores the potential of this compound derivatives in synthesizing complex molecular structures, which could be leveraged in developing new materials or pharmaceuticals (Ferrer & Margaretha, 2001).
Antioxidant and Antibacterial Properties
Research into novel sulfanyl derivatives of 1-(3-Methyl-3-mesityl)-cyclobutyl-2-{[5-(2-fluorophenyl)-4-(aryl-alkyl)-4H-[1,2,4]triazol-3-yl]sulfanyl}-ethanone compounds has revealed significant antioxidant and antibacterial activities. These findings indicate the potential of this compound derivatives in medicinal chemistry, particularly in developing new antioxidant and antibacterial agents (Sarac, Orek, & Koparır, 2020).
Density Functional Theory (DFT) Calculations
DFT calculations offer insights into the electronic structure and properties of this compound derivatives, facilitating a deeper understanding of their reactivity and potential applications. A study focusing on DFT calculation for newly synthesized 2-Chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone provides a glimpse into the molecular characteristics and potential reactivity patterns of these compounds, which could be crucial for their application in various scientific fields (2022).
作用機序
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H226, H315, H319, and H335 . These statements indicate that the compound is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
特性
IUPAC Name |
1-(3-methylidenecyclobutyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-5-3-7(4-5)6(2)8/h7H,1,3-4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQIYEIIXARJKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(=C)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


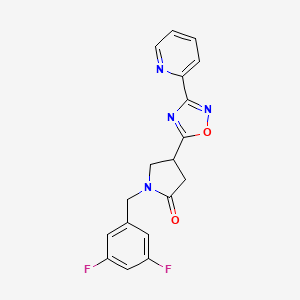
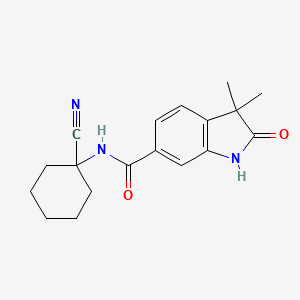
![1-(2-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione oxalate](/img/structure/B2708786.png)
![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2708788.png)
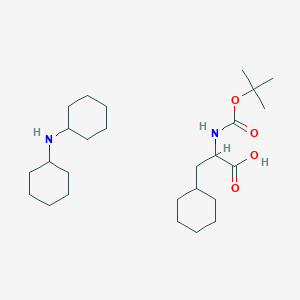
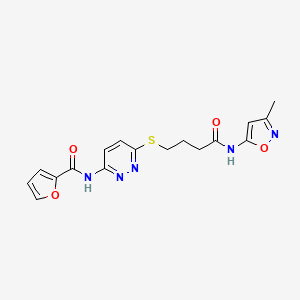
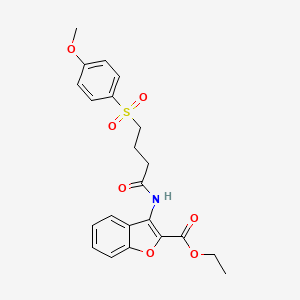
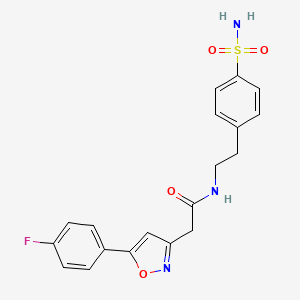
![2-[3-(4-Methoxyphenyl)-N-methylprop-2-enamido]benzoic acid](/img/structure/B2708797.png)
![N-(2-(furan-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2708798.png)
![2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)ethanol](/img/structure/B2708799.png)
